“6-Methylthiochroman-4-one” is a chemical compound with the empirical formula C10H10OS . It is also known by the synonym "6-Methylbenzothiopyran-4 (4H)-one" . It has a molecular weight of 178.25 .
The InChI code for “6-Methylthiochroman-4-one” is 1S/C10H10OS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 . The SMILES string representation is CC1=CC2=C(C=C1)SCCC2=O .
There is a study that performed biotransformation of “6-Methylthiochroman-4-one” using Trichoderma viride to obtain new derivatives with antifungal properties against the phytopathogen Botrytis cinerea .
“6-Methylthiochroman-4-one” has a molecular weight of 178.25 g/mol . It has a molar refractivity of 51.21 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.14 .
6-Methylthiochroman-4-one is a chemical compound that belongs to the class of chromanones, specifically characterized by the presence of a methylthio group at the sixth position of the chroman ring. This compound has garnered interest due to its potential pharmacological applications and its role as an intermediate in the synthesis of various biologically active molecules.
6-Methylthiochroman-4-one can be derived from natural sources or synthesized in the laboratory. It is classified under heterocyclic compounds, specifically within the larger family of chromones, which are known for their diverse biological activities, including anti-inflammatory and antioxidant properties.
The synthesis of 6-Methylthiochroman-4-one can be achieved through several methods:
The molecular formula for 6-Methylthiochroman-4-one is . The structure features a chroman ring with a methylthio substituent at position six. Key spectral data includes:
6-Methylthiochroman-4-one can participate in various chemical reactions:
The mechanism of action for compounds like 6-Methylthiochroman-4-one often involves interaction with biological targets such as enzymes or receptors. For instance, derivatives of chromanones have been studied as inhibitors of Sirtuin 2, an enzyme linked to neurodegenerative diseases. The proposed mechanism involves:
The physical properties of 6-Methylthiochroman-4-one include:
Chemical properties include:
6-Methylthiochroman-4-one has several scientific applications:
The thiochroman-4-one core is a privileged heterocyclic scaffold characterized by a benzannulated dihydrothiopyran-4-one structure. This framework incorporates a sulfur atom at the 1-position and a ketone functionality at the 4-position, creating a conformationally constrained system with distinct electronic properties. The planar benzofused ring enables strong π-π stacking interactions with biological targets, while the non-planar dihydrothiopyran ring contributes to spatial diversity critical for receptor binding [1] [9].
6-Methylthiochroman-4-one (C₁₀H₁₀OS, MW 178.25 g/mol) exemplifies these features, where the methyl substituent at C6 enhances lipophilicity (logP ≈ 2.8) and influences electron distribution across the aromatic system [4] [9]. The thiopyranone sulfur atom acts as a hydrogen-bond acceptor, facilitating interactions with enzymes and receptors inaccessible to oxygen analogs. This capability is evidenced by the scaffold’s presence in compounds targeting cancer pathways and plant immune responses [5] [6]. Crucially, the sulfur oxidation state modulates bioactivity: sulfoxide/sulfone derivatives exhibit enhanced electrophilicity at C4, enabling nucleophilic attack during covalent inhibition mechanisms [7].
Table 1: Structural and Physicochemical Properties of Thiochroman-4-one Derivatives
Property | 6-Methylthiochroman-4-one | 6-Methylchroman-4-one | Biological Implications |
---|---|---|---|
Molecular Formula | C₁₀H₁₀OS | C₁₀H₁₀O₂ | Enhanced membrane permeability |
Molecular Weight (g/mol) | 178.25 | 162.19 | -- |
Melting Point (°C) | 41-45 | 36-40 | Crystallinity differences |
Boiling Point (°C) | >110 (decomp.) | ~300 | Thermal stability |
Log P | ~2.8 | ~2.2 | Improved lipophilicity |
Key Structural Feature | Thioether/Sulfone | Ether | H-bond acceptance, polarizability |
Bioactivity Trend | Anticancer, antiviral | Antioxidant, anti-inflammatory | Target selectivity modulation |
Thiochroman-4-ones serve as strategic sulfur bioisosteres of chroman-4-ones, exploiting atomic dissimilarities to optimize drug-like properties. The sulfur atom’s larger atomic radius (1.04 Å vs. oxygen’s 0.66 Å) and lower electronegativity (2.58 vs. 3.44) confer distinct advantages: 1) Enhanced lipophilicity (ΔlogP ≈ +0.6), improving blood-brain barrier penetration; 2) Increased metabolic stability via resistance to cytochrome P450-mediated dealkylation; and 3) Greater conformational flexibility due to longer C-S bonds (1.81 Å vs. C-O’s 1.41 Å) [2] [6]. These differences profoundly impact target engagement. For example, in acetyl-CoA carboxylase inhibitors, thiochroman-4-one derivatives exhibit IC₅₀ values in the nanomolar range, whereas chroman-4-one analogs show 3-5-fold reduced potency due to weaker enzyme binding [6] [10].
Electronic variations significantly alter reactivity profiles. The reduced electron density at C2/C3 in thiochromanones facilitates conjugate additions, enabling nucleophile diversification. Rhodium-catalyzed denitrogenative transannulations of 1-sulfonyl-1,2,3-triazoles with thiochromones yield benzothiazonines—a transformation inefficient with chromones due to their lower electrophilicity [1]. Similarly, copper-catalyzed enantioselective alkynylations achieve 87% ee with thiochromones versus ≤50% ee with chromones, attributed to sulfur’s superior coordination to metal catalysts [1].
Thiochroman-4-one chemistry emerged in the 1960s as an offshoot of chromone research, initially focusing on synthetic methodology development. Early work established protocols for thiochroman-4-one synthesis via cyclization of 3-mercaptopropiophenones, though yields were modest (<40%) and required harsh acids [3] [7]. The 1990s witnessed pivotal advances with the introduction of transition-metal catalysis. Notably, rhodium-catalyzed conjugate additions of arylzinc chlorides to thiochromones achieved 97% ee and 91% yields, enabling stereocontrolled access to 2-arylthiochroman-4-ones—key intermediates for thioflavanones with anticancer activity [1].
The 2000s saw deliberate exploration of thiochromanones as bioisosteric replacements in clinical pharmacophores. Patent WO2002055013A2 (2002) disclosed thiochromanone derivatives as serotonin reuptake inhibitors, leveraging sulfur’s polarizability to enhance blood-brain barrier penetration versus chromanone-based antidepressants [8]. Concurrently, natural product research identified bioactive thiochromanones like fusarochromanone from Fusarium roseum, exhibiting antitumor effects through undefined mechanisms [3]. Modern innovations focus on spiro-fused systems and sulfone derivatives. Spiro[chroman-2,4′-piperidin]-4-one-thiophene conjugates demonstrate nanomolar cytotoxicity against melanoma (B16F10) and breast cancer (MCF-7) cells by inducing G2/M arrest and mitochondrial apoptosis [10]. Meanwhile, sulfone-bearing analogs like 6-chlorothiochroman-4-one 1,1-dioxide serve as electrophilic warheads in covalent kinase inhibitors [7].
Table 2: Key Developments in Thiochroman-4-one Chemistry and Pharmacology
Era | Innovation | Impact |
---|---|---|
1960s-1980s | Acid-catalyzed cyclization methods | Enabled initial scaffold access (low yields) |
1990s | Asymmetric Cu/Rh-catalyzed additions | Achieved >90% ee in 2-substituted derivatives |
2000s | Bioisosteric replacement in CNS drugs | Improved BBB penetration vs. chromanones |
2010s | Spirochromanone-thiophene conjugates | Yielded nanomolar anticancer agents (e.g., Cst-24, Cst-31) |
2020s | Sulfone derivatives as plant immunity inducers | Controlled CMV disease in Passiflora spp. (47.49% efficiency) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7